Structural Identity Verification: CAS 329249-47-0 Is Not MRS 1754 (CAS 264622-58-4) – Molecular Weight and Formula Differentiation
Several vendor websites incorrectly list N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS 329249-47-0) as 'MRS 1754.' However, the authentic MRS 1754 is N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (CAS 264622-58-4), a purine-based adenosine A2B antagonist with a completely different molecular scaffold, molecular weight, and biological profile . The molecular weight of the target compound is 273.29 Da versus 486.52 Da for authentic MRS 1754—a difference of 213.23 Da (78% larger) . This misidentification has direct procurement consequences: a researcher ordering 'MRS 1754' who receives CAS 329249-47-0 will obtain a compound with no known adenosine receptor activity rather than a validated A2B antagonist tool compound with Ki = 1.97 nM at hA2B receptors [1].
| Evidence Dimension | Molecular identity (MW, formula, CAS, IUPAC name, biological target) |
|---|---|
| Target Compound Data | MW 273.29 Da; C14H15N3O3; CAS 329249-47-0; N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine; no known adenosine receptor activity |
| Comparator Or Baseline | MRS 1754: MW 486.52 Da; C26H26N6O4; CAS 264622-58-4; N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide; selective A2B antagonist (Ki hA2B = 1.97 nM; hA1 = 403 nM; hA2A = 503 nM; hA3 = 570 nM) |
| Quantified Difference | MW difference: 213.23 Da (78% larger for MRS 1754). Formula difference: C12H11N3O3 (additional C12H11N3 in MRS 1754). Target engagement: documented A2B binding vs. no known target. |
| Conditions | Authentic MRS 1754 binding data from recombinant human adenosine receptor subtypes expressed in HEK-293 cell membranes using [3H]MRS 1754 radioligand displacement. |
Why This Matters
Procuring the wrong compound due to vendor misattribution can invalidate entire experimental campaigns in adenosine receptor pharmacology; CAS-number-based verification is an essential procurement gate.
- [1] Ji X, Kim YC, Ahern DG, et al. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors. Biochem Pharmacol. 2001;61(6):657-663. KD = 1.13 ± 0.12 nM at recombinant human A2B receptors. View Source
